molecular formula C12H16ClNO2 B5880752 5-chloro-N,N-diethyl-2-methoxybenzamide

5-chloro-N,N-diethyl-2-methoxybenzamide

Cat. No.: B5880752
M. Wt: 241.71 g/mol
InChI Key: DSTYMFIKZQVOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N,N-diethyl-2-methoxybenzamide is a benzamide derivative featuring a chloro substituent at the 5-position, a methoxy group at the 2-position, and diethylamine substituents on the amide nitrogen. Its structure enables interactions with biological targets such as tubulin, a key protein in cell division .

Properties

IUPAC Name

5-chloro-N,N-diethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTYMFIKZQVOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-diethyl-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-diethyl-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

5-chloro-N,N-diethyl-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N,N-diethyl-2-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it acts on dopamine receptors in the gastrointestinal tract, enhancing motility and providing antiemetic effects. The compound’s structure allows it to bind to these receptors and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Modifications on the Benzamide Core

The pharmacological profile of benzamide derivatives is highly sensitive to substitutions on the aromatic ring and the amide nitrogen. Below is a comparative analysis:

Compound Name R1 R2 R3 (Amide N) Key Synthetic Steps Yield (%)
5-Chloro-N,N-diethyl-2-methoxybenzamide Cl (C5) OCH3 (C2) Diethyl Amidation of 5-chloro-2-methoxybenzoic acid with diethylamine using ethyl chloroformate 97
5-Chloro-2-methoxy-N-benzyl benzamide Cl (C5) OCH3 (C2) Benzyl Similar amidation with benzylamine instead of diethylamine 97
5-Chloro-N-(4-sulfamoylbenzyl) salicylamide Cl (C5) OH (C2) 4-Sulfamoylbenzyl Methoxy → hydroxyl conversion via NaCN/DMSO; sulfonylation 72–98
Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) Cl (C5) OH (C2) 2-Chloro-4-nitrophenyl Direct amidation of salicylic acid derivatives 47–98

Key Observations :

  • Methoxy vs. Hydroxyl Groups : Methoxy-substituted derivatives (e.g., 5-chloro-2-methoxy-N-benzyl benzamide) exhibit higher synthetic yields (>90%) compared to hydroxyl-containing analogs, which require additional deprotection steps .
Anticancer Activity
Compound Name IC50 (μM) Target Cancer Cell Lines Mechanism of Action Selectivity Index (SI)*
This compound Data not available N/A Presumed tubulin polymerization inhibition N/A
5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 33) 0.12–0.34 HCT-116 (colon), Caco-2 (colon) Tubulin binding at colchicine site; G2/M arrest 8.9–12.5
5-Chloro-2-methoxy-N-benzyl benzamide (Compound 24) 0.21–0.56 MCF-7 (breast), MDA-MB-231 (breast) Tubulin inhibition; apoptosis induction 6.7–9.3
Niclosamide 0.5–2.0 Broad-spectrum (e.g., colorectal) STAT3/Wnt pathway inhibition Low (<2)

Key Observations :

  • Methoxy vs. Hydroxyl : Methoxy-substituted compounds (e.g., Compound 24) show higher selectivity for hormone-dependent breast cancer cells, while hydroxyl analogs (e.g., Compound 33) target colon cancer .
  • Sulfonamide Addition : Sulfamoylbenzyl substituents (Compound 33) improve potency (IC50 < 0.5 μM) by enhancing interactions with tubulin’s colchicine-binding site .
Antimicrobial Activity

N-Substituted salicylamides, including niclosamide, exhibit broad-spectrum antimicrobial effects. For example:

  • Niclosamide : IC50 of 0.1–1.0 μM against cestodes and antiviral activity .
  • 5-Chloro-N-(5,6-dimethoxybenzothiazol-2-yl)-2-methoxybenzamide : Displays antifungal activity (MIC = 8 μg/mL) against Candida albicans due to thiazole ring participation in membrane disruption .

Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Molecular Weight (g/mol)
This compound ~3.2 0.15 (DMSO) 256.75
5-Chloro-N-(4-sulfamoylbenzyl) salicylamide 2.8 0.08 (Water) 447.08
Niclosamide 4.5 0.02 (Water) 327.12

Key Observations :

  • Diethyl substituents increase LogP (3.2) compared to sulfonamide analogs (2.8), suggesting better membrane permeability .
  • Hydroxyl groups (e.g., in salicylamides) reduce solubility in nonpolar solvents but improve hydrogen bonding with biological targets .

Molecular Docking and Binding Interactions

  • This compound : Predicted to bind tubulin’s colchicine site via hydrophobic interactions with VAL 318 and hydrogen bonding with ASN 258 .
  • Compound 33 : Forms hydrogen bonds with GLN 11 and π-π stacking with TYR 224, explaining its superior IC50 .

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-chloro-N,N-diethyl-2-methoxybenzamide, and how do reaction conditions impact yield?

Answer:
The compound is synthesized via amidation between 5-chloro-2-methoxybenzoic acid and diethylamine. Key steps:

  • Coupling Agents : Use carbodiimides (e.g., DCC) with DMAP as a catalyst in anhydrous dichloromethane (DCM) at room temperature.
  • Stoichiometry : A 1:1.2 molar ratio of acid to amine minimizes side products.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) improve solubility and reaction efficiency.
  • Yield Optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity. Lower yields (<70%) may arise from incomplete coupling or hydrolysis of intermediates .

Advanced: How can computational methods resolve contradictions in reported substituent effects on reactivity during nucleophilic aromatic substitution (NAS)?

Answer:
Conflicting data on substituent-directed reactivity (e.g., chloro vs. methoxy electronic effects) can be addressed by:

  • DFT Calculations : Model the electron density distribution to predict preferred NAS sites. For example, the methoxy group’s +M effect activates the para position, while the chloro group’s -I effect deactivates ortho/para sites.
  • Hammett Analysis : Compare σ values to correlate substituent electronic effects with reaction rates.
  • Experimental Validation : Synthesize analogs (e.g., replacing methoxy with nitro) and monitor regioselectivity via HPLC or NMR .

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., diethylamide protons at δ 1.2–1.4 ppm, methoxy at δ 3.8 ppm).
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ~255) and fragmentation patterns validate the structure.
  • Cross-Validation : Compare spectral data with PubChem or crystallographic databases .

Advanced: What strategies mitigate discrepancies in biological activity data for benzamide derivatives in antimicrobial assays?

Answer:
Conflicting MIC (Minimum Inhibitory Concentration) values arise from:

  • Assay Standardization : Use CLSI guidelines for broth microdilution, ensuring consistent inoculum size and incubation time.
  • Solubility Adjustments : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation.
  • Orthogonal Assays : Validate results with time-kill kinetics or biofilm inhibition studies.
  • Stability Testing : Monitor compound degradation via LC-MS during assays .

Basic: How should structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Answer:

  • Substituent Variation : Systematically modify diethylamide (e.g., dimethyl, isopropyl) and methoxy groups (e.g., ethoxy, hydroxyl).
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like bacterial enoyl-ACP reductase.
  • Biological Testing : Prioritize analogs with >50% inhibition in primary screens for secondary assays (e.g., cytotoxicity on mammalian cells).
  • Data Correlation : Plot logP vs. activity to identify hydrophobicity thresholds for potency .

Advanced: How do crystallographic data inform the stability and formulation of this compound?

Answer:

  • Hydrogen Bonding : Intermolecular N-H···O bonds (observed in analogs) stabilize the crystal lattice, suggesting solid-state stability.
  • Polymorphism Screening : Use X-ray diffraction to identify metastable forms that may affect solubility.
  • Formulation Guidance : High melting point (>150°C, inferred from analogs) supports tablet formulation over liquid suspensions.
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS detect hydrolysis products .

Basic: What are the documented biological targets and mechanisms of action for benzamide analogs?

Answer:

  • Antimicrobial Targets : Inhibition of DNA gyrase (Gram-positive bacteria) or efflux pump disruption (Gram-negative).
  • Anticancer Mechanisms : Induction of apoptosis via caspase-3 activation or tubulin polymerization inhibition.
  • Enzymatic Assays : Use fluorogenic substrates (e.g., MCA-peptides) to quantify protease inhibition.
  • Off-Target Screening : Test against cytochrome P450 isoforms to assess drug-drug interaction risks .

Advanced: How can reaction kinetic studies improve the scalability of this compound synthesis?

Answer:

  • Rate-Limiting Step Identification : Use in-situ FTIR to monitor amidation progress and identify bottlenecks.
  • Solvent Optimization : Switch from DCM to THF for easier removal during scale-up.
  • Catalyst Loading : Reduce DMAP from 10 mol% to 5 mol% without compromising yield.
  • Continuous Flow Systems : Implement microreactors to enhance mixing and reduce reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.